

# Physical and chemical properties of N-Methyl-3-carbomethoxy-4-piperidone.

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## Compound of Interest

**Compound Name:** Methyl 1-methyl-4-oxopiperidine-3-carboxylate

**Cat. No.:** B083010

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## N-Methyl-3-carbomethoxy-4-piperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-Methyl-3-carbomethoxy-4-piperidone, also known as **methyl 1-methyl-4-oxopiperidine-3-carboxylate**, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, incorporating a piperidone ring, a tertiary amine, and a  $\beta$ -keto ester functional group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-3-carbomethoxy-4-piperidone, detailed experimental protocols for its synthesis, and an analysis of its reactivity and stability.

## Core Physical and Chemical Properties

N-Methyl-3-carbomethoxy-4-piperidone is most commonly available and studied in its hydrochloride salt form due to its increased stability. The properties of both the free base and the hydrochloride salt are summarized below.

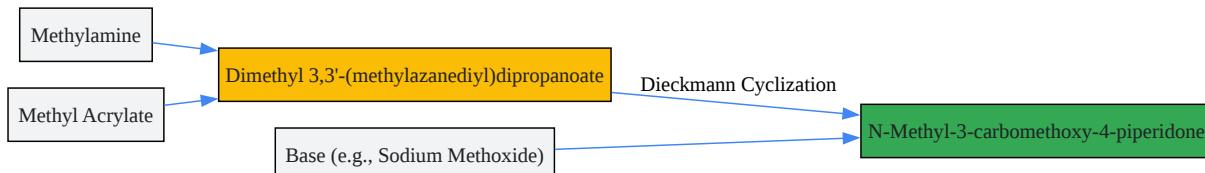
Table 1: Physical and Chemical Properties of N-Methyl-3-carbomethoxy-4-piperidone and its Hydrochloride Salt

Property	N-Methyl-3-carbomethoxy-4-piperidone	N-Methyl-3-carbomethoxy-4-piperidone HCl
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>3</sub> <a href="#">[1]</a>	C <sub>8</sub> H <sub>14</sub> CINO <sub>3</sub> <a href="#">[2]</a>
Molecular Weight	171.19 g/mol <a href="#">[1]</a> <a href="#">[3]</a>	207.65 g/mol <a href="#">[2]</a>
Appearance	-	White to off-white crystalline solid
Melting Point	186 °C <a href="#">[1]</a> <a href="#">[4]</a>	165 °C (decomposition) <a href="#">[5]</a>
Boiling Point	255.3 °C at 760 mmHg <a href="#">[1]</a> <a href="#">[4]</a>	255.3 °C at 760 mmHg <a href="#">[5]</a>
Density	1.129 g/cm <sup>3</sup> <a href="#">[1]</a> <a href="#">[4]</a>	1.129 g/cm <sup>3</sup> <a href="#">[5]</a>
Flash Point	108.2 °C <a href="#">[1]</a> <a href="#">[4]</a>	108.2 °C <a href="#">[5]</a>
Refractive Index	1.471 <a href="#">[5]</a>	1.471 <a href="#">[5]</a>
Solubility	-	Slightly soluble in water, more soluble in organic solvents. <a href="#">[5]</a>
pKa (Predicted)	10.66 ± 0.20 <a href="#">[1]</a> <a href="#">[4]</a>	-
CAS Number	13221-89-1 <a href="#">[1]</a> <a href="#">[3]</a>	13049-77-9 <a href="#">[2]</a>

## Synthesis and Experimental Protocols

The primary route for the synthesis of N-Methyl-3-carbomethoxy-4-piperidone is the Dieckmann cyclization, an intramolecular Claisen condensation of a diester.[\[6\]](#) The precursor for this reaction is dimethyl 3,3'-(methylazanediyl)dipropanoate.

## Synthesis Workflow



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Caption: Synthesis of N-Methyl-3-carbomethoxy-4-piperidone.

## Experimental Protocol: Synthesis of Dimethyl 3,3'-(methylazanediyl)dipropanoate

This procedure describes the synthesis of the diester precursor required for the Dieckmann cyclization.

### Materials:

- Methylamine
- Methyl acrylate
- Methanol (solvent)

### Procedure:

- Dissolve methylamine in methanol in a reaction vessel equipped with a stirrer and a cooling system.
- Slowly add methyl acrylate to the methylamine solution while maintaining a low temperature to control the exothermic reaction. A molar ratio of 1:2 (methylamine to methyl acrylate) is typically used.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the double Michael addition.

- Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude dimethyl 3,3'-(methylazanediyil)dipropanoate.
- The crude product can be purified by vacuum distillation.

## Experimental Protocol: Dieckmann Cyclization to N-Methyl-3-carbomethoxy-4-piperidone

This protocol outlines the intramolecular condensation of the diester to form the target piperidone.

### Materials:

- Dimethyl 3,3'-(methylazanediyil)dipropanoate
- Sodium methoxide (or another suitable base like sodium hydride)
- Anhydrous solvent (e.g., toluene, THF)
- Hydrochloric acid (for formation of the hydrochloride salt, if desired)

### Procedure:

- In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 3,3'-(methylazanediyil)dipropanoate in the anhydrous solvent.
- Add a stoichiometric amount of a strong base, such as sodium methoxide, to the solution. The base facilitates the deprotonation at the  $\alpha$ -carbon, initiating the cyclization.
- Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding a proton source, such as a dilute acid.

- Perform an aqueous workup to separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.
- Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude N-Methyl-3-carbomethoxy-4-piperidone.
- The crude product can be purified by column chromatography or recrystallization.
- To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.

## Spectroscopic Data

While specific experimental spectra for N-Methyl-3-carbomethoxy-4-piperidone are not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure.

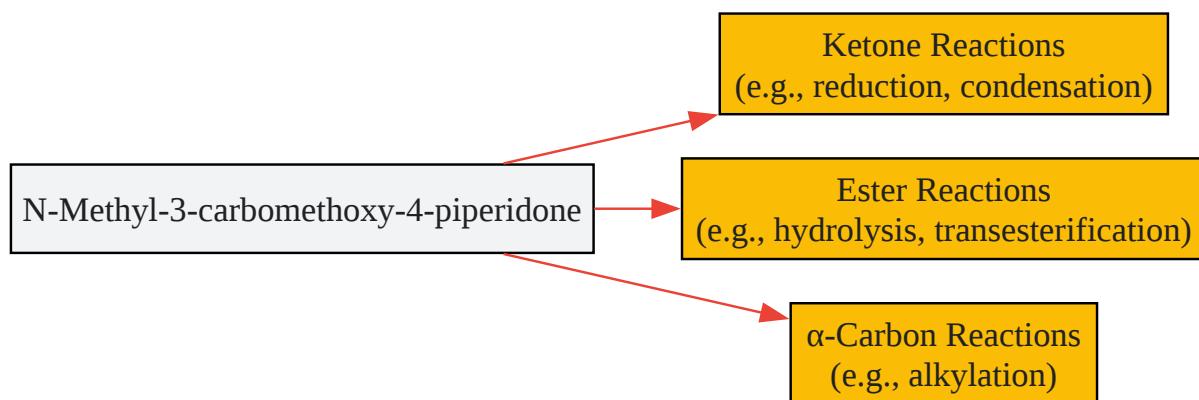
Table 2: Predicted Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the N-methyl group (singlet), the methoxy group of the ester (singlet), and the protons on the piperidone ring (multiplets). The proton at the 3-position would likely be a multiplet coupled to the adjacent methylene protons.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the N-methyl carbon, the methoxy carbon, and the carbons of the piperidone ring.
FT-IR	Characteristic absorption bands for the ketone C=O stretch (around 1715 cm <sup>-1</sup> ), the ester C=O stretch (around 1740 cm <sup>-1</sup> ), and C-N stretching vibrations.
Mass Spec.	The molecular ion peak (M <sup>+</sup> ) corresponding to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of the carbomethoxy group and cleavage of the piperidone ring.

## Reactivity and Stability

The chemical reactivity of N-Methyl-3-carbomethoxy-4-piperidone is dictated by its key functional groups: the ketone, the tertiary amine, and the  $\beta$ -keto ester.

## Reactivity Profile



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Caption: Key reactivity sites of the molecule.

- Ketone Carbonyl Group: The ketone at the 4-position is susceptible to nucleophilic attack, allowing for reactions such as reduction to the corresponding alcohol, and condensation reactions with various nucleophiles.
- Ester Group: The carbomethoxy group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is also a possible reaction in the presence of an alcohol and a suitable catalyst.
- $\alpha$ -Carbons: The protons on the carbons adjacent to the ketone and ester groups (positions 3 and 5) are acidic and can be removed by a base, forming an enolate. This enolate can then participate in various reactions, including alkylation and acylation.
- Tertiary Amine: The N-methyl group makes the nitrogen a tertiary amine, which can act as a base and can be protonated to form a quaternary ammonium salt.

## Stability

N-Methyl-3-carbomethoxy-4-piperidone should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents. As a  $\beta$ -keto ester, it may be susceptible to decarboxylation under harsh acidic or thermal conditions. The hydrochloride salt is generally more stable and easier to handle than the free base.

## Biological Activity and Applications

N-Methyl-3-carbomethoxy-4-piperidone is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.<sup>[1]</sup> Its structural motifs are found in various biologically active molecules. While specific studies on the biological activity of this particular compound are limited, its derivatives are being investigated for a range of therapeutic applications, including potential antiviral and anti-inflammatory properties.<sup>[1]</sup> The piperidone core is a common scaffold in the design of central nervous system (CNS) active agents.

## Conclusion

N-Methyl-3-carbomethoxy-4-piperidone is a valuable building block in synthetic organic and medicinal chemistry. Its synthesis via the Dieckmann cyclization provides a reliable method for its preparation. A thorough understanding of its physical properties, reactivity, and stability is crucial for its effective use in the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives may unveil new opportunities for drug discovery.

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